1-アンドロステネジオン

概要

説明

科学的研究の応用

1-Androstenedione has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

Biology: It plays a crucial role in studying steroid metabolism and hormone regulation.

Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.

Industry: It is used in the production of steroidal drugs and supplements

作用機序

1-アンドロステンジオンは、体内では1-テストステロンに変換されるプロホルモンとして作用することにより、その効果を発揮します。この変換には、酵素3β-ヒドロキシステロイドデヒドロゲナーゼが関与しています。 生成された1-テストステロンは、その後アンドロゲン受容体に結合し、アナボリックおよびアンドロゲン効果を発揮します .

類似化合物:

- 4-アンドロステンジオン

- アンドロステンジオール

- デヒドロエピアンドロステロン (DHEA)

比較: 1-アンドロステンジオンは、その特定の構造と1-テストステロンのプロホルモンとしての役割により、ユニークです。 4-アンドロステンジオンはテストステロンとエストロンの両方の前駆体であるのに対し、1-アンドロステンジオンはより特異的に1-テストステロンの産生に関与しています 。 この特異性は、アンドロゲン効果と筋肉の成長に焦点を当てた研究において特に価値があります。

生化学分析

Biochemical Properties

1-Androstenedione plays a significant role in biochemical reactions as an androgen prohormone. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is 3β-hydroxysteroid dehydrogenase, which converts 1-Androstenedione into 1-testosterone . Additionally, it interacts with aromatase, an enzyme that converts androgens into estrogens . These interactions are crucial for the regulation of androgen and estrogen levels in the body.

Cellular Effects

1-Androstenedione influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Androstenedione can enhance protein synthesis in muscle cells, leading to increased muscle mass and strength . It also impacts the expression of genes involved in muscle growth and repair. Furthermore, 1-Androstenedione can influence cellular metabolism by increasing the rate of lipid and carbohydrate metabolism, providing more energy for cellular activities .

Molecular Mechanism

The molecular mechanism of 1-Androstenedione involves its conversion to 1-testosterone by the enzyme 3β-hydroxysteroid dehydrogenase . 1-Testosterone then binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This binding interaction results in the modulation of gene expression, enzyme inhibition or activation, and changes in cellular function. Additionally, 1-Androstenedione can be converted to estrogen by the enzyme aromatase, which further influences gene expression and cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Androstenedione can change over time. The stability and degradation of 1-Androstenedione are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Androstenedione is relatively stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1-Androstenedione in in vitro and in vivo studies has shown that it can lead to sustained increases in muscle mass and strength, but it may also cause adverse effects such as liver toxicity and hormonal imbalances .

Dosage Effects in Animal Models

The effects of 1-Androstenedione vary with different dosages in animal models. At low doses, 1-Androstenedione can enhance muscle growth and improve physical performance without significant adverse effects . At high doses, it can cause toxic effects such as liver damage, hormonal imbalances, and increased aggression . Threshold effects have been observed, where the benefits of 1-Androstenedione plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

1-Androstenedione is involved in several metabolic pathways. It is primarily metabolized by the enzyme 3β-hydroxysteroid dehydrogenase to produce 1-testosterone . Additionally, it can be converted to estrogen by the enzyme aromatase . These metabolic pathways are crucial for the regulation of androgen and estrogen levels in the body. The interaction of 1-Androstenedione with these enzymes can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

1-Androstenedione is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), which facilitates its transport in the bloodstream . Once inside the cells, 1-Androstenedione can interact with intracellular binding proteins that influence its localization and accumulation . These interactions are essential for the regulation of its biological activity and effects on target tissues.

Subcellular Localization

The subcellular localization of 1-Androstenedione is influenced by various factors, including targeting signals and post-translational modifications. 1-Androstenedione can be localized to specific cellular compartments such as the nucleus, where it interacts with androgen receptors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in its metabolism . These localization patterns are crucial for the regulation of its activity and function within the cells.

準備方法

合成ルートと反応条件: 1-アンドロステンジオンは、フィトステロールの生体変換によって合成することができます。このプロセスは、マイコバクテリウム属などの微生物の使用を伴います。 マイコバクテリウム・ネオアウラムは、フィトステロールを1-アンドロステンジオンに変換します 。 反応条件には通常、収率を高めるために、溶媒、界面活性剤、補因子、誘導体、イオン液体の添加が含まれます .

工業生産方法: 1-アンドロステンジオンの工業生産には、大規模な生体変換プロセスが関与します。 これらのプロセスは、高収率と効率のために最適化されており、多くの場合、生体変換能力を向上させるために使用される微生物の遺伝子改変を伴います 。 生産プロセスには、ステロイド中間体を単離するための下流精製工程も含まれます .

化学反応の分析

反応の種類: 1-アンドロステンジオンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、他のステロイド化合物への変換に不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲン化反応では、多くの場合、臭素や塩素などの試薬が使用されます。

主な生成物: これらの反応から生成される主な生成物には、テストステロン、エストロン、およびその他のステロイドホルモンが含まれます .

4. 科学研究アプリケーション

1-アンドロステンジオンは、幅広い科学研究アプリケーションを持っています:

化学: さまざまなステロイド化合物の合成における前駆体として使用されます。

生物学: ステロイド代謝とホルモン調節の研究において重要な役割を果たします。

医学: ホルモン補充療法や筋肉の消耗症などの潜在的な治療用途が調査されています。

類似化合物との比較

- 4-Androstenedione

- Androstenediol

- Dehydroepiandrosterone (DHEA)

Comparison: 1-Androstenedione is unique due to its specific structure and its role as a prohormone of 1-testosterone. Unlike 4-Androstenedione, which is a precursor to both testosterone and estrone, 1-Androstenedione is more specifically involved in the production of 1-testosterone . This specificity makes it particularly valuable in research focused on androgenic effects and muscle growth.

生物活性

1-Androstenedione (1-AD) is a naturally occurring steroid hormone and a precursor to testosterone. Its biological activity has garnered significant attention due to its potential applications in sports, bodybuilding, and therapeutic contexts. This article delves into the biological activity of 1-androstenedione, highlighting its metabolic pathways, physiological effects, and implications for health and performance.

Metabolism and Urinary Excretion

1-Androstenedione undergoes extensive metabolism in the body, primarily converting into various metabolites that exhibit biological activity. A study involving six male volunteers administered a single oral dose of 50 mg of 1-androstenedione revealed several metabolites in urine, including:

- 1-Testosterone

- 3α-hydroxy-5α-androst-1-en-17-one (1-DHA)

- 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA)

The study noted that 1-DHA could serve as a long-term marker for detecting steroid abuse, as it remained detectable for up to ten days post-administration .

Table 1: Metabolites of 1-Androstenedione

| Metabolite | Activity Level (vs DHT) |

|---|---|

| 1-Androstenedione | 10% |

| 1-Testosterone | Comparable to DHT |

| 1-DHA | 1% |

| 1-DHEA | 1% |

Physiological Effects

The administration of 1-androstenedione has been linked to various physiological effects, particularly concerning muscle growth and strength enhancement. A clinical trial investigated the impact of oral androstenedione supplementation on serum testosterone levels and muscle strength among resistance-trained individuals. Key findings include:

- Increased Serum Testosterone : A significant increase in serum testosterone levels was observed within the first hour post-ingestion, with levels rising by approximately 175% .

- Muscle Strength Gains : Participants exhibited notable improvements in knee extension strength and muscle fiber cross-sectional area after supplementation, comparable to placebo groups .

Hormonal Interactions

Research indicates that 1-androstenedione influences various hormonal pathways. For instance, a single administration resulted in decreased cortisol and inhibin B serum concentrations without affecting luteinizing hormone (LH) levels . This hormonal modulation suggests potential implications for stress response and reproductive health.

Cellular Mechanisms

At the cellular level, studies have shown that 1-androstenedione can affect cell proliferation and apoptosis. In vitro experiments on SGBS preadipocytes demonstrated that exposure to androstenedione upregulated enzymes involved in cortisol-cortisone interconversion and modulated cell survival mechanisms .

Table 2: Effects of 1-Androstenedione on Cellular Activity

| Effect | Description |

|---|---|

| Cell Proliferation | Upregulates proliferation markers |

| Apoptosis Modulation | Alters expression of apoptosis proteins |

| Enzyme Regulation | Influences steroidogenic enzyme activity |

Case Studies

Several case studies have documented the effects of androstenedione supplementation among athletes. One notable case involved bodybuilders who reported enhanced muscle mass and recovery times following a regimen of androstenedione intake. However, these anecdotal reports are often accompanied by concerns regarding long-term health risks associated with steroid use.

特性

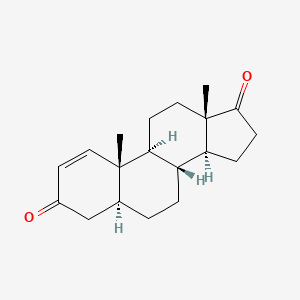

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-WZNAKSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458467 | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-40-4 | |

| Record name | (5α)-Androst-1-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androstenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1091EX356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。